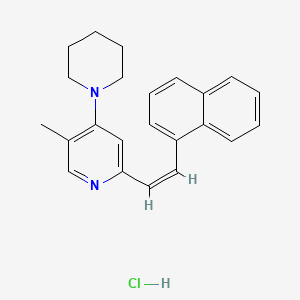

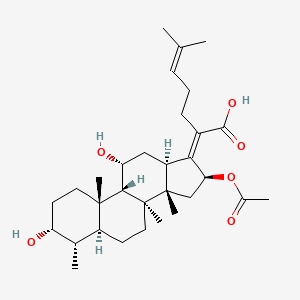

5-Methyl-2-(2-(1-naphthyl)ethenyl)-4-piperidinopyridine hydrochloride

Overview

Description

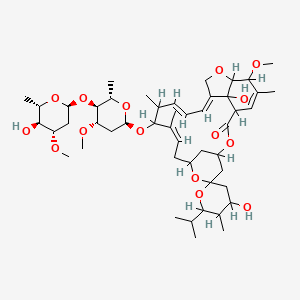

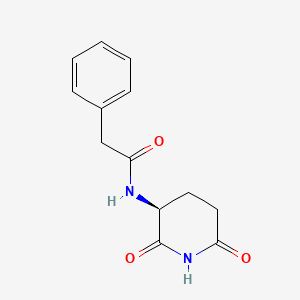

The compound “5-Methyl-2-(2-(1-naphthyl)ethenyl)-4-piperidinopyridine hydrochloride” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceutical drugs . The naphthyl group is a polycyclic aromatic hydrocarbon, which is often found in dyes and pigments .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Compounds with similar structures often have a high molecular weight and may have specific optical properties due to the presence of the naphthyl group .Scientific Research Applications

Donor-Acceptor Interactions

- Research by McAdam et al. (2003) explored the spectrochemical properties of a series of donor−acceptor derivatives, including compounds with structures related to 5-Methyl-2-(2-(1-naphthyl)ethenyl)-4-piperidinopyridine hydrochloride. This study contributes to understanding the correlation between internal charge separation and UV−vis and emission properties in these compounds (McAdam et al., 2003).

Optical Properties for Molecular Diagnosis

- Fa et al. (2015) synthesized a novel fluorescent probe for β-amyloids, incorporating structural elements similar to the target compound. This research is significant for developing molecular diagnostics for Alzheimer’s disease (Fa et al., 2015).

Synthesis of Novel Derivatives

- Mohammed (2010) investigated the synthesis of various coumarin derivatives, including reactions with compounds structurally related to the target molecule. Such studies are fundamental in organic synthesis and the development of new therapeutic agents (Mohammed, 2010).

Catalysis and Reduction Reactions

- Research by Facchetti et al. (2016) focused on the preparation of pincer catalysts using derivatives related to 5-Methyl-2-(2-(1-naphthyl)ethenyl)-4-piperidinopyridine hydrochloride, significant for catalysis in organic reactions (Facchetti et al., 2016).

Enamine Chemistry

- TsugeOtohiko and InabaAkitaka (2006) explored the reactions of enamino ketones with aryl isocyanates, including compounds similar to the target molecule. This research contributes to the broader field of enamine chemistry (TsugeOtohiko & InabaAkitaka, 2006).

Tetrathiafulvalene Derivatives

- Andreu et al. (2000) developed derivatives incorporating elements of 5-Methyl-2-(2-(1-naphthyl)ethenyl)-4-piperidinopyridine hydrochloride, contributing to the study of charge transfer in organic compounds (Andreu et al., 2000).

Molecular and Crystal Structures

- Kuleshova and Khrustalev (2000) conducted studies on the molecular and crystal structures of hydroxy derivatives of hydropyridine, related to the target compound. This research is crucial for understanding the role of hydrogen bonds in molecular packing (Kuleshova & Khrustalev, 2000).

properties

IUPAC Name |

5-methyl-2-[(Z)-2-naphthalen-1-ylethenyl]-4-piperidin-1-ylpyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2.ClH/c1-18-17-24-21(16-23(18)25-14-5-2-6-15-25)13-12-20-10-7-9-19-8-3-4-11-22(19)20;/h3-4,7-13,16-17H,2,5-6,14-15H2,1H3;1H/b13-12-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIRAEJACZMKMQE-USGGBSEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N=C1)C=CC2=CC=CC3=CC=CC=C32)N4CCCCC4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(N=C1)/C=C\C2=CC=CC3=CC=CC=C32)N4CCCCC4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2-(2-(1-naphthyl)ethenyl)-4-piperidinopyridine hydrochloride | |

CAS RN |

115717-83-4 | |

| Record name | AU 1421 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115717834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

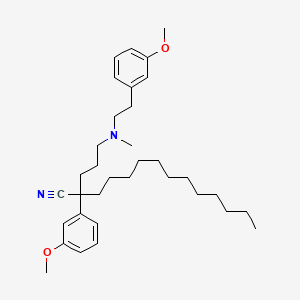

![2-(7-Methoxy-1-methyl-9H-pyrido[3,4-b]indol-9-yl)acetonitrile](/img/structure/B1666043.png)

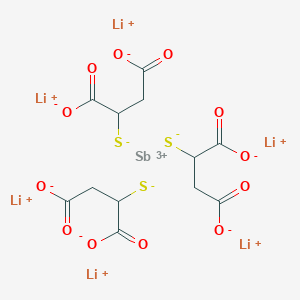

![(11R,24S)-4,19,30-Trimethoxy-10,25-dimethyl-2-oxa-10,25-diazaheptacyclo[22.7.1.13,7.113,17.118,22.06,11.028,32]pentatriaconta-1(32),3,5,7(35),13(34),14,16,18,20,22(33),28,30-dodecaene-16,31-diol](/img/structure/B1666057.png)